molecular formula C14H23O4P B1172052 TUNGSTENSILICIDE CAS No. 12627-41-7

TUNGSTENSILICIDE

Katalognummer: B1172052
CAS-Nummer: 12627-41-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TUNGSTENSILICIDE is a useful research compound. Its molecular formula is C14H23O4P. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tungsten silicide's high melting point and thermal stability make it suitable for aerospace applications, including jet engine components and missile technology. Its resistance to high-temperature oxidation allows it to perform effectively in extreme environments, which is critical for components exposed to high thermal stress during operation .

Catalysis

Recent research has explored tungsten silicide's potential as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization processes within the petrochemical industry. The material's stability at high temperatures enhances catalytic activity, making it valuable for chemical transformations that require robust conditions .

Table 2: Catalytic Applications of Tungsten Silicide

Reaction TypeApplication AreaKey Advantages
HydrogenationPetrochemical industryHigh-temperature stability
HydrodesulfurizationFuel processingEnhanced catalytic activity

Materials Science

In materials science, tungsten silicide is being studied for its superconducting properties. Research has shown that amorphous films of tungsten silicide exhibit unique magnetoconductivity characteristics that can be utilized in advanced electronic applications . The critical temperatures and coherence lengths measured during studies provide insights into potential applications in superconducting devices.

Case Study: Superconducting Properties
A comprehensive analysis of superconducting tungsten silicide revealed critical temperatures and magnetic penetration depths dependent on film thickness. This study utilized advanced techniques like dc transport measurements under magnetic fields to derive important material parameters necessary for future superconducting applications .

Analyse Chemischer Reaktionen

Nucleation Layer Formation

  • Silane-based reaction :
    WF6+SiH4WSix+HF+Byproducts\text{WF}_6+\text{SiH}_4\rightarrow \text{WSi}_x+\text{HF}+\text{Byproducts}
    This reaction occurs at 250–400°C and forms a nucleation layer with high fluorine impurities (up to 10–15 at.%) .

Bulk Film Deposition

  • Dichlorosilane-based reaction :
    WF6+SiH2Cl2WSix+HCl+Byproducts\text{WF}_6+\text{SiH}_2\text{Cl}_2\rightarrow \text{WSi}_x+\text{HCl}+\text{Byproducts}
    Switching to dichlorosilane reduces fluorine content (<5 at.%) and improves step coverage at 450–500°C .

Key Process Parameters

PrecursorTemperature (°C)Pressure (Torr)Film Quality
SiH_4 + WF_6250–4000.5–1.5High F impurities, poor step coverage
SiH_2Cl_2 + WF_6450–5000.5–1.5Low F, high step coverage

Gas-Phase Interactions

In CVD systems, WF_6 and silicon precursors premix in a reaction chamber, where they adsorb onto heated substrates (e.g., silicon wafers). Radical intermediates like silyloxy (Si–O- ) form on silica surfaces, facilitating hydrogen transfer and disulfide bonding .

Temperature Dependence

  • Low-temperature regimes (≤400°C) : Dominated by WF_6 decomposition and silane reactivity, leading to rapid nucleation but poor film quality .

  • High-temperature regimes (≥500°C) : Dichlorosilane’s lower reactivity necessitates higher temps, promoting denser films with reduced defects .

Silicidation in Catalytic CVD

At 1650°C , tungsten catalyzer wires form mixed phases:

  • WSi_2 (emissivity: 0.45–0.65)

  • W_5Si_3 (emissivity: 0.35–0.50) .

Fluorine Contamination

Silane-based processes produce volatile HF, leading to fluorine incorporation in films. Dichlorosilane reduces this via HCl formation, which is more easily purged .

Oxidation Reactions

Exposure to oxygen at high temps forms tungsten oxides (e.g., WO_3) and silicon oxides, degrading electrical performance .

MIT Catalysis Study

Electric field application in related systems (e.g., hydrogenation) enhances reaction rates by 10⁵-fold , suggesting potential for optimizing WSi_x deposition .

Challenges in Deep-Trench CVD

Extreme aspect ratios in semiconductor devices require precise control of gas flow and pressure to ensure uniform film growth .

Eigenschaften

CAS-Nummer

12627-41-7

Molekularformel

C14H23O4P

Molekulargewicht

0

Herkunft des Produkts

United States

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